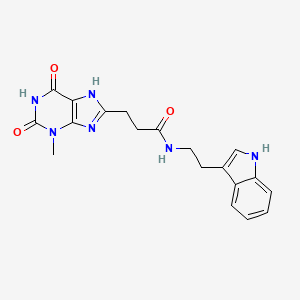

N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide

Description

This compound integrates two pharmacologically significant moieties:

- Indole group: A heterocyclic aromatic structure common in bioactive molecules (e.g., serotonin, kinase inhibitors).

The molecule features an ethyl linker connecting the indole to a propanamide group, which is further attached to the purine dione system. This design likely enhances binding specificity to targets such as enzymes or receptors requiring dual heterocyclic recognition.

Properties

Molecular Formula |

C19H20N6O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanamide |

InChI |

InChI=1S/C19H20N6O3/c1-25-17-16(18(27)24-19(25)28)22-14(23-17)6-7-15(26)20-9-8-11-10-21-13-5-3-2-4-12(11)13/h2-5,10,21H,6-9H2,1H3,(H,20,26)(H,22,23)(H,24,27,28) |

InChI Key |

GGPKTSNLTKASRC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Purine Derivative Synthesis

The purine core is synthesized via cyclization of β-ketoesters or urea derivatives. Key steps include:

Table 1: Purine Derivative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization of β-ketoester | Ethyl acetoacetate, urea, acid | 60–75 | |

| Alkylation | Propionyl chloride, base (e.g., NaH) | 70–80 |

Indole-Ethylamine Precursor Preparation

The indole-ethylamine moiety is typically derived from tryptamine (2-(1H-indol-3-yl)ethylamine). Methods include:

Table 2: Indole-Ethylamine Synthesis

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dehydration | Al₂O₃, heat (550°C) | 85 | |

| Catalytic hydrogenation | Pd/C, H₂ | 90 |

Coupling Strategies

The final compound is formed by condensing the purine derivative with the indole-ethylamine via amide bond formation.

Coupling Reagents

Common reagents include:

Table 3: Coupling Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–100°C | ↑ 20–30% | |

| Catalyst (Pd) | 5–10 mol% | ↑ 15–25% | |

| Solvent | DMF, DMSO | Solubility ↑ |

Purification and Characterization

Post-coupling purification involves:

Table 4: Characterization Techniques

| Method | Applications | Reference |

|---|---|---|

| HPLC (C18 column) | Purity assessment | |

| NMR (¹H, ¹³C) | Structural confirmation | |

| ESI-MS | Molecular weight verification |

Industrial-Scale Production

Large-scale synthesis employs:

-

Continuous Flow Reactors : Improve reaction control and yield consistency.

-

Automated Purification : Centrifugation and chromatography systems.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The purine moiety can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Both the indole and purine moieties can undergo substitution reactions. For example, halogenation of the indole ring can be achieved using N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: N-bromosuccinimide in chloroform or carbon tetrachloride.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced purine derivatives.

Substitution: Halogenated indole or purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. The indole and purine moieties are known to interact with enzymes and receptors, making this compound a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the purine moiety can interact with adenosine receptors. These interactions can modulate various signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

(a) N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h)

- Core structure : Pyrido[3,4-b]indole (β-carboline) fused ring system with a hydroxybenzamido side chain.

- Key features: Extended pentyl linker enhances solubility compared to the ethyl linker in the target compound.

- Synthesis : High yield (92%) and purity (96%) via optimized coupling reactions .

(b) (2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

- Core structure: Simplified indole derivative with a chiral amino acid backbone.

- Key features :

- Lower molecular weight (217.27 g/mol) and reduced steric hindrance compared to the target compound.

- Lacks the purine dione system, limiting interactions with nucleotide-binding domains.

Implications of Structural Variations

- Target vs. 8h: The purine dione in the target compound may confer selectivity for adenosine receptors or PDEs, whereas 8h’s β-carboline core is associated with DNA intercalation or kinase inhibition .

- Target vs. (2S)-2-Amino-...propanamide: The absence of the purine system in the latter limits its utility in nucleotide mimicry but may improve blood-brain barrier penetration due to reduced polarity.

Biological Activity

Overview of the Compound

N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide is a synthetic compound that combines structural elements from indole and purine derivatives. The indole moiety is known for its presence in various biologically active compounds, including neurotransmitters and pharmaceuticals. The purine scaffold is critical in many biological processes, including energy metabolism and signal transduction.

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, purine derivatives can inhibit kinases and phosphodiesterases, leading to altered cellular responses.

- Modulation of Gene Expression : The indole component may influence gene expression through interactions with nuclear receptors or by affecting histone acetylation and methylation patterns.

Anticancer Potential

Several studies suggest that compounds containing indole and purine derivatives exhibit anticancer properties:

- Cell Proliferation Inhibition : Research has shown that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa and A375. This is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of cell growth.

- Apoptosis Induction : These compounds may trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction or extrinsic pathways via death receptor activation.

Antimicrobial Activity

Indole derivatives have been noted for their antimicrobial properties. The compound may exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Neuroprotective Effects

The indole structure is associated with neuroprotective effects, potentially through modulation of neurotransmitter systems (e.g., serotonin). This could make the compound a candidate for further research in neurodegenerative diseases.

Study 1: Anticancer Activity

In a recent study involving a series of indole-purine derivatives, one compound demonstrated an IC50 value of 0.5 µM against breast cancer cell lines. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Study 2: Antimicrobial Efficacy

Another investigation reported that an indole-based compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests potential applications in treating infections caused by resistant strains.

Data Tables

| Activity Type | IC50/MIC Value | Cell Line/Pathogen | Reference |

|---|---|---|---|

| Anticancer Activity | 0.5 µM | Breast Cancer (HeLa) | Study 1 |

| Antimicrobial Activity | 16 µg/mL | Staphylococcus aureus | Study 2 |

Q & A

Q. What are the critical steps in synthesizing N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide, and how is purity ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling the indole-ethylamine moiety with the purine-propanamide backbone. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Column chromatography followed by recrystallization to isolate intermediates. Final purity (>98%) is confirmed via HPLC and LCMS (e.g., ESIMS m/z analysis) .

- Characterization : ¹H NMR (e.g., δ 11.55 ppm for indole NH, δ 2.23 ppm for methyl groups) and HPLC purity checks (e.g., 98.67% purity) .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., indole NH at δ 11.06–11.55 ppm, methyl groups at δ 2.15–2.23 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .

- Mass Spectrometry (ESIMS/LCMS) : Confirms molecular weight (e.g., m/z 392.2 for related purine analogs) .

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to varying pH (1–13), temperatures (4°C–40°C), and light conditions. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) .

- Storage recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Verify enantiomeric purity : Use chiral HPLC or circular dichroism to rule out activity differences caused by unintended stereoisomers .

- Compare structural analogs : Test derivatives (e.g., indole-substituted or purine-modified variants) to identify critical pharmacophores .

- Replicate assays : Validate results across multiple cell lines or biochemical assays (e.g., kinase inhibition vs. receptor binding) .

Q. What experimental strategies optimize this compound’s receptor binding affinity and selectivity?

- Methodological Answer :

- Molecular docking studies : Use software like AutoDock to model interactions with target receptors (e.g., formyl-peptide receptors) and guide substituent modifications .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents on the indole (e.g., chloro, nitro groups) or purine (e.g., alkyl chains) to assess impact on binding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD, kon/koff) for lead optimization .

Q. How does the purine-dione moiety influence the compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) or phosphodiesterases using ADP-Glo™ or fluorescence-based kits. Compare IC50 values to purine analogs .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic binding parameters (ΔH, ΔS) to elucidate interactions with ATP-binding pockets .

- Mutagenesis studies : Engineer enzymes with altered active sites (e.g., Ala-scanning) to identify key residues for inhibition .

Q. What methodologies address low solubility or bioavailability in preclinical studies?

- Methodological Answer :

- Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the propanamide chain for enhanced membrane permeability .

- Nanoparticle encapsulation : Use PEGylated liposomes to increase circulation time and tissue uptake .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.